trans-2-(Dimethylamino)cyclohexanol

Description

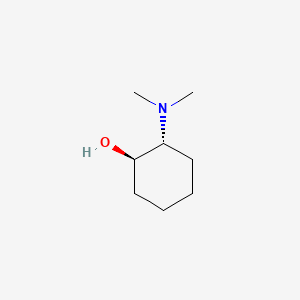

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLAQFZSUWHR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-74-4 | |

| Record name | rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

In synthetic chemistry, trans-2-(Dimethylamino)cyclohexanol serves as a valuable building block for creating various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, such as substitution and esterification .

Biology

Biologically, this compound is studied for its interactions with biological systems. It acts as a model compound to investigate the effects of amines and alcohols on biological molecules. Research indicates that it may modulate neurotransmitter systems, potentially influencing mood and pain perception.

Medicine

In medicinal chemistry, this compound is explored for its analgesic properties. Similar compounds like tramadol have established analgesic effects due to their structural similarities. The compound's interaction with neurotransmitter receptors positions it as a candidate for further research in treating pain and possibly other conditions like depression .

Industrial Applications

In the industrial sector, this compound is utilized in producing various chemicals and materials. Its reactivity makes it suitable for synthesizing polymers, resins, and other industrial products. The compound's functional groups allow for versatile applications in chemical manufacturing.

Data Table: Biological Activities of this compound Derivatives

| Activity | Description |

|---|---|

| Analgesic Effects | Potential for pain relief similar to tramadol |

| Antimicrobial | Possible antimicrobial properties based on structural analogs |

| Neurotransmitter Modulation | Interaction with neurotransmitter receptors influencing mood and pain perception |

Case Studies

- Analgesic Research : A study demonstrated that derivatives of this compound exhibited significant analgesic activity comparable to tramadol. This suggests potential therapeutic applications in pain management.

- Biochemical Interactions : Research investigating the compound's interaction with neurotransmitter systems revealed that it could enhance serotonin levels, indicating possible antidepressant effects.

- Synthetic Pathways : A kinetic study on the esterification of hexanoic acid with N,N-dialkylamino alcohols highlighted the efficiency of this compound in chemical synthesis processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of trans-2-(Dimethylamino)cyclohexanol, their substituents, and applications:

Stereochemical Considerations

- The trans configuration is critical for biological activity. For example, tramadol’s (+)-trans isomer is pharmacologically active, while cis isomers are inactive .

- Substituent bulkiness (e.g., quinoline vs. benzylamino) influences steric hindrance and binding affinity. Vesamicol’s 4-phenylpiperidinyl group enhances receptor interaction but reduces selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-2-(Dimethylamino)cyclohexanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of cyclohexanol derivatives. For example, trans-2-(N,N-Dimethylamino)cyclohexanol can be esterified with hexanoic acid using DCM/MeOH (12:1) as solvent, yielding a product with Rf = 0.35. Reaction conditions (temperature, solvent polarity, and catalyst selection) are optimized using TLC monitoring and GC-MS for purity verification . Key intermediates, such as cyclohexanone derivatives, are reduced or alkylated to introduce the dimethylamino group.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- GC-MS : Used to confirm molecular ion peaks (e.g., m/z 86 [C5H12N+] as a base peak) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (e.g., C 66.60%, H 11.92%, N 6.43% for a hexanoate derivative) .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions, distinguishing trans from cis isomers via coupling constants .

Q. How are common derivatives of this compound synthesized, and what are their applications?

- Methodological Answer : Derivatives like trans-2-(N,N-Dimethylamino)cyclohexyl hexanoate are synthesized via esterification under acidic conditions. Hydrochloride salts are prepared by treating the free base with HCl, followed by recrystallization (e.g., mp 220–221°C for a phenyl-substituted analog) . These derivatives serve as intermediates in drug development (e.g., chiral building blocks for antidepressants) or probes for studying enzyme interactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Enzymatic kinetic resolution using hydrolases (e.g., Novozym® 435) enables enantioselective acylation. For example, racemic mixtures are treated with vinyl acetate and lipases to isolate (S)-enantiomers with >99% ee. Chiral HPLC or polarimetry validates enantiopurity .

Q. What mechanistic insights govern the esterification of this compound with carboxylic acids?

- Methodological Answer : The reaction follows a nucleophilic acyl substitution mechanism. Steric hindrance from the dimethylamino group slows reactivity, requiring acid catalysts (e.g., H2SO4) to protonate the hydroxyl group. Kinetic studies using GC-MS reveal pseudo-first-order kinetics under excess carboxylic acid conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.